molecular formula C10H5F4NO2 B12852124 3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile

3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile

Cat. No.: B12852124
M. Wt: 247.15 g/mol
InChI Key: JVWBUSKUUZJIFH-UHFFFAOYSA-N
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Description

The compound 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (CAS: 886761-71-3) is a fluorinated aromatic nitrile derivative with the molecular formula C₉H₅F₄NO and a molecular weight of 219.14 g/mol . Structurally, it features a phenylacetonitrile backbone substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. Notably, commercial availability of this compound has been discontinued, as indicated by supplier records .

Properties

Molecular Formula

C10H5F4NO2

Molecular Weight

247.15 g/mol

IUPAC Name

3-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C10H5F4NO2/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5H,3H2

InChI Key

JVWBUSKUUZJIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine and trifluoromethoxy reagents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, the following structurally related compounds are analyzed:

3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3)

  • Molecular Formula : C₈H₆FN
  • Molecular Weight : 135.14 g/mol
  • Key Differences :
    • The methyl (-CH₃) substituent at the 4-position is less electron-withdrawing than the trifluoromethoxy (-OCF₃) group in the target compound. This reduces the overall electrophilicity of the aromatic ring.
    • The absence of the acetonitrile (-CH₂CN) side chain simplifies the structure, limiting its utility in reactions requiring nitrile-based functionalization .
  • Applications : Primarily used as a building block in synthesizing fluorinated aromatic intermediates for pharmaceuticals or liquid crystals.

4-Fluorobenzoylacetonitrile (CAS: 4640-67-9)

  • Molecular Formula: C₉H₆FNO
  • Molecular Weight : 163.15 g/mol
  • Key Differences: Features a benzoylacetonitrile backbone (C₆H₅-CO-CH₂CN) with a para-fluoro substituent. The ketone (CO) group enables keto-enol tautomerism, enhancing reactivity in condensation reactions (e.g., forming heterocycles).
  • Applications : Used in synthesizing α,β-unsaturated ketones and as a precursor in medicinal chemistry.

3-Fluoro-4-(trifluoromethoxy)benzylamine (CAS: Not provided)

  • Molecular Backbone : Similar aromatic substitution pattern but replaces the acetonitrile group with a benzylamine (-CH₂NH₂) moiety .
  • Key Differences :
    • The amine functional group enables participation in nucleophilic reactions (e.g., amide bond formation), contrasting with the nitrile’s role in cyanation or hydrolysis reactions.
    • The benzylamine derivative is more polar due to the NH₂ group, affecting solubility and bioavailability .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Applications
3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile C₉H₅F₄NO 219.14 3-F, 4-OCF₃ Phenylacetonitrile Agrochemical intermediates
3-Fluoro-4-methylbenzonitrile C₈H₆FN 135.14 3-F, 4-CH₃ Benzonitrile Pharmaceutical intermediates
4-Fluorobenzoylacetonitrile C₉H₆FNO 163.15 4-F, benzoyl group Benzoylacetonitrile Heterocycle synthesis
3-Fluoro-4-(trifluoromethoxy)benzylamine C₈H₆F₄NO 220.14 (estimated) 3-F, 4-OCF₃, -CH₂NH₂ Benzylamine Bioactive molecule synthesis

Key Research Findings

  • Electronic Effects : The trifluoromethoxy group in 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile enhances electron deficiency at the aromatic ring, making it more reactive toward nucleophilic aromatic substitution compared to methyl- or benzoyl-substituted analogs .
  • Stability and Lipophilicity : The -OCF₃ group improves metabolic stability and membrane permeability, a critical advantage in pesticide and drug design over compounds like 3-Fluoro-4-methylbenzonitrile .
  • Synthetic Limitations : Discontinued commercial status of the target compound may restrict large-scale applications, whereas 4-fluorobenzoylacetonitrile remains accessible for research .

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